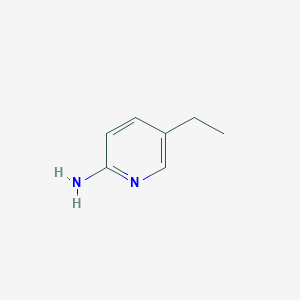

5-Ethylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTNJLQWOVTCPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431010 | |

| Record name | 5-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19842-07-0 | |

| Record name | 5-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Ethylpyridin-2-amine (CAS No. 19842-07-0), a key pyridine derivative utilized as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications in drug discovery and development. Safety and handling information are also included to ensure its proper use in a laboratory setting. The information is presented to support researchers and professionals in leveraging this compound for their scientific endeavors.

Chemical and Physical Properties

This compound is a substituted pyridine with an ethyl group at the 5-position and an amine group at the 2-position. Its properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 19842-07-0 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 90-92 °C at 3 Torr | |

| Density | 1.037 g/cm³ (predicted) | |

| pKa | 7.06 (predicted) |

Table 2: Spectroscopic Data

| Type | Data | Reference |

| ¹H NMR | (DMSO-d6, 400 MHz) δ 7.74 (s, 1H), 7.25 (dd, 1H), 6.40 (d, 1H), 5.67 (br. s, 2H), 2.39 (q, 2H), 1.10 (t, 3H) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the reduction of a corresponding nitro-pyridine precursor.

Experimental Protocol: Synthesis via Reduction

A general method for the synthesis of 2-amino pyridines involves the hydrogenation of the corresponding nitro compound.

Materials:

-

N-Ethyl-5-nitropyridin-2-amine[3]

-

Methanol

-

Platinum-based catalyst (e.g., Platinum on carbon)

-

Hydrogen gas source

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Dissolve N-Ethyl-5-nitropyridin-2-amine in methanol in a suitable reaction vessel.

-

Add a catalytic amount of a platinum-based catalyst.

-

Place the reaction mixture under a hydrogen atmosphere at standard pressure and room temperature.[4]

-

Monitor the reaction for the uptake of the theoretical amount of hydrogen.[4]

-

Upon completion, filter the reaction mixture to remove the catalyst.[4]

-

Concentrate the filtrate under reduced pressure to yield the crude product.[4]

-

The resulting residue of this compound can be used in subsequent steps without further purification.[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound via hydrogenation.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Its primary application is as a pharmaceutical intermediate.

A notable example of its use is in the synthesis of precursors for the antidiabetic drug Pioglitazone .[5][6] The 5-ethylpyridin-2-yl moiety is a key structural component of a major metabolite of Pioglitazone.[7][8] This highlights the importance of this compound in accessing biologically active scaffolds.

While direct biological activity or specific signaling pathway modulation by this compound itself is not extensively documented in publicly available literature, its role as a precursor underscores its significance in medicinal chemistry. The structural motif it provides is evidently important for the biological activity of the final drug products.

Logical Relationship Diagram

Caption: Role of this compound in the synthesis of a Pioglitazone precursor.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

Table 3: Hazard Information

| Hazard | Description | Reference |

| GHS Pictograms | Warning | [3] |

| Hazard Statements | Harmful if swallowed. Causes serious eye irritation. | [3] |

| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Keep away from heat/sparks/open flames/hot surfaces. - No smoking. Use only outdoors or in a well-ventilated area. | [9] |

Handling and Storage:

-

Handle in a well-ventilated area.[9]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

-

Store away from incompatible materials such as acids, strong bases, and oxidizing agents.[9]

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[9]

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Get medical attention.[9]

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of pharmaceutical compounds. This guide provides essential technical information to support its use in research and development. While further investigation into its direct biological effects may be warranted, its role as a synthetic building block is well-defined and critical for the production of certain therapeutics. Researchers and drug development professionals can utilize the information presented herein for the safe and effective application of this compound in their work.

References

- 1. 19842-07-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C7H10N2 | CID 9812777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Ethyl-5-nitropyridin-2-amine | C7H9N3O2 | CID 97558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researcher.manipal.edu [researcher.manipal.edu]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Ethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylpyridin-2-amine is a valuable pyridine derivative that serves as a key intermediate in the synthesis of a variety of compounds with applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction schemes. The information presented is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to efficiently produce this important building block.

Core Synthetic Pathways

Several viable synthetic routes to this compound have been identified and are detailed below. These pathways primarily include the Buchwald-Hartwig amination of a halogenated precursor and the reduction of a nitropyridine intermediate. The choice of a specific pathway may depend on factors such as precursor availability, desired scale, and laboratory capabilities.

Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This pathway involves the reaction of a 2-halo-5-ethylpyridine, typically 2-chloro-5-ethylpyridine, with an ammonia surrogate.

Diagram of the Buchwald-Hartwig Amination Pathway:

The necessary precursor, 2-chloro-5-ethylpyridine, can be synthesized from 5-ethyl-2-pyridone through chlorination.

Experimental Protocol for the Synthesis of 2-Chloro-5-ethylpyridine:

While a specific protocol for the chlorination of 5-ethyl-2-pyridone was not found in the provided search results, a general procedure for the chlorination of similar pyridones involves the use of a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically carried out at elevated temperatures.

The final step involves the palladium-catalyzed amination of 2-chloro-5-ethylpyridine.

Experimental Protocol for the Buchwald-Hartwig Amination:

The following is a general procedure adapted for the amination of 2-chloro-5-ethylpyridine, based on protocols for similar aryl chlorides.[3][4][5]

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equivalents).

-

Addition of Reactants: Add 2-chloro-5-ethylpyridine (1.0 equivalent) and an ammonia surrogate (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide, 1.1-1.5 equivalents) dissolved in an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination (Representative):

| Parameter | Value/Condition |

| Catalyst Loading | 1-5 mol% |

| Ligand Loading | 2-10 mol% |

| Base | Sodium tert-butoxide, Cesium carbonate |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

| Typical Yield | 70-95% (Varies with specific conditions and substrate) |

Reduction of 5-Ethyl-2-nitropyridine Pathway

This pathway involves the nitration of a suitable 5-ethylpyridine precursor to form 5-ethyl-2-nitropyridine, followed by the reduction of the nitro group to an amine.

Diagram of the Nitration and Reduction Pathway:

The synthesis of the key intermediate, 5-ethyl-2-nitropyridine, can be achieved through the nitration of a 2-substituted-5-ethylpyridine, such as 2-bromo-5-ethylpyridine. The synthesis of 2-substituted 5-nitropyridines from 2-bromo-5-nitropyridine has been reported, suggesting a similar transformation is feasible starting from 2-bromo-5-ethylpyridine.[6][7]

Experimental Protocol for the Synthesis of 5-Ethyl-2-nitropyridine (General):

A general procedure for the nitration of pyridines involves the use of a nitrating mixture, typically a combination of nitric acid and sulfuric acid.

-

Reaction Setup: Cool a mixture of concentrated sulfuric acid to 0 °C.

-

Addition of Reactants: Slowly add 2-bromo-5-ethylpyridine to the cooled sulfuric acid, maintaining the temperature below 10 °C. Then, add concentrated nitric acid dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to a temperature typically between 50-80 °C. Monitor the reaction progress.

-

Work-up: Carefully pour the cooled reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH₄OH).

-

Purification: Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.

The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, with common methods being reduction with tin(II) chloride in hydrochloric acid or catalytic hydrogenation.[8][9][10]

Experimental Protocol for Reduction using SnCl₂/HCl: [8][9]

-

Reaction Setup: Dissolve 5-ethyl-2-nitropyridine in a suitable solvent such as ethanol or concentrated hydrochloric acid.

-

Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction until completion.

-

Work-up: Cool the reaction mixture and neutralize with a strong base (e.g., concentrated NaOH solution) until the solution is strongly alkaline.

-

Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified if necessary.

Experimental Protocol for Catalytic Hydrogenation: [10]

-

Reaction Setup: In a hydrogenation vessel, dissolve 5-ethyl-2-nitropyridine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture at room temperature or with gentle heating.

-

Work-up: After the reaction is complete (indicated by the cessation of hydrogen uptake), filter the mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the product.

Quantitative Data for Reduction of Nitroarenes (Representative):

| Parameter | SnCl₂/HCl Reduction | Catalytic Hydrogenation |

| Reducing Agent | SnCl₂·2H₂O | H₂ gas |

| Catalyst | - | Pd/C, Raney Ni |

| Solvent | Ethanol, HCl | Ethanol, Methanol |

| Temperature | Reflux | Room Temperature to 60 °C |

| Typical Yield | 80-95% | >90% |

Amination of 5-Ethylpyridine-N-oxide

Another potential route involves the synthesis of 5-ethylpyridine-N-oxide followed by amination. The amination of pyridine N-oxides can be achieved using various reagents.[11][12][13][14]

Diagram of the Pyridine N-oxide Amination Pathway:

The N-oxide can be prepared by the oxidation of 5-ethylpyridine using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Experimental Protocol for the Synthesis of 5-Ethylpyridine-N-oxide (General):

-

Reaction Setup: Dissolve 5-ethylpyridine in a suitable solvent like dichloromethane or acetic acid.

-

Addition of Oxidizing Agent: Add the oxidizing agent (e.g., m-CPBA or 30% H₂O₂) portion-wise or dropwise, maintaining the temperature at or below room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Work-up and Purification: The work-up procedure depends on the oxidizing agent used. For m-CPBA, it typically involves washing with a basic solution to remove acidic byproducts. For H₂O₂, residual peroxide may need to be decomposed. The product is then extracted and purified.

The amination of the N-oxide can be performed using reagents like tosyl chloride in the presence of an amine source.[12]

Experimental Protocol for the Amination of 5-Ethylpyridine-N-oxide (General): [12]

-

Reaction Setup: Dissolve 5-ethylpyridine-N-oxide in a solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Add tosyl chloride and an amine source (e.g., an amine or an ammonia equivalent) and a base (e.g., triethylamine).

-

Reaction Conditions: Stir the reaction at room temperature or with heating.

-

Hydrolysis: The initial product may be an N-tosyl or other protected amine, which can be hydrolyzed under acidic or basic conditions to yield the final 2-aminopyridine.

-

Purification: The final product is isolated by extraction and purified by chromatography or crystallization.

Quantitative Data for Amination of Pyridine N-oxides (Representative):

| Parameter | Value/Condition |

| Activating Agent | Tosyl chloride (TsCl) |

| Amine Source | Various amines/ammonia surrogates |

| Base | Triethylamine (TEA), DIPEA |

| Solvent | Acetonitrile (ACN), Dichloromethane (DCM) |

| Temperature | Room Temperature to 80 °C |

| Typical Yield | 60-90% (Varies with substrate and conditions) |

Conclusion

This technical guide has outlined three primary synthetic pathways for the preparation of this compound. The Buchwald-Hartwig amination and the reduction of a nitropyridine intermediate represent robust and widely applicable methods. The choice between these routes will depend on the specific requirements of the synthesis, including precursor availability, scale, and safety considerations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and chemists in the successful synthesis of this important chemical intermediate. Further optimization of the presented general procedures for the specific substrate, 5-ethylpyridine, may be necessary to achieve optimal yields and purity.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of 5-Ethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylpyridin-2-amine, also known as 2-Amino-5-ethylpyridine, is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1] Its structure, featuring both a nucleophilic amino group and a pyridine ring, allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and spectral characterization.

Physical and Chemical Properties

This compound is a light yellow to brown liquid at room temperature.[2] Its core physical and chemical properties are summarized below.

Physical Properties

The key physical properties of this compound are presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂ | [1][2] |

| Molecular Weight | 122.17 g/mol | [1][2] |

| Appearance | Light yellow to brown liquid | [2] |

| Boiling Point | 90-92 °C (at 3 Torr) | [1][3] |

| Density (Predicted) | 1.037 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 7.06 ± 0.13 | [3] |

Lower aliphatic amines are typically soluble in water due to their ability to form hydrogen bonds.[4] As the size of the hydrophobic alkyl portion of the molecule increases, water solubility tends to decrease.[4] Amines are generally soluble in organic solvents such as alcohols, benzene, and ether.[4]

Chemical Properties

The chemical reactivity of this compound is dictated by the presence of the 2-amino group and the pyridine ring. The amino group is a primary aromatic amine, making it a good nucleophile and capable of undergoing reactions such as acylation, alkylation, and diazotization. The pyridine ring is a six-membered heteroaromatic system, and its electron-deficient nature influences the reactivity of the ring carbons.

Synthesis and Reactivity

Synthesis

A common method for the synthesis of this compound involves a Negishi cross-coupling reaction.

This protocol describes the synthesis of this compound from 2-amino-5-bromopyridine and diethylzinc.

Materials:

-

2-amino-5-bromopyridine

-

Diethylzinc (1 M solution in hexane)

-

Pd(dppf)Cl₂·CH₂Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct)

-

Dioxane (degassed)

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Heptane

-

Methanol

Procedure:

-

To a solution of 2-amino-5-bromopyridine (2.0 g, 11.6 mmol) and Pd(dppf)Cl₂·CH₂Cl₂ (225 mg, 0.28 mmol) in degassed dioxane (45 mL), slowly add diethylzinc (24 mL, 1 M hexane solution, 24 mmol) dropwise under an argon atmosphere.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Heat the mixture to reflux for 3 hours.

-

Continue stirring at room temperature for 70 hours under argon protection.

-

Combine the organic phases and wash with a saturated aqueous sodium chloride solution (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluting with ethyl acetate/heptane followed by methanol/ethyl acetate) to yield this compound.

Caption: Synthesis workflow for this compound.

Reactivity and Applications

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][5] The amino group can be readily functionalized to introduce different substituents, and the pyridine nitrogen can be quaternized or oxidized.

One notable application is its use as a starting material for the synthesis of 2-amino-5-bromopyridine.[1] It also serves as a building block for more complex heterocyclic systems used in drug discovery.[5] The general reactivity of the aminopyridine scaffold is well-established in organic synthesis.

Caption: Reactivity and applications of this compound.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the protons of the ethyl group and the pyridine ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Pyridine-H (s) | 7.74 | Singlet | - | [2] |

| Pyridine-H (dd) | 7.25 | Doublet of Doublets | - | [2] |

| Pyridine-H (d) | 6.40 | Doublet | - | [2] |

| -NH₂ (br. s) | 5.67 | Broad Singlet | - | [2] |

| -CH₂- (q) | 2.39 | Quartet | - | [2] |

| -CH₃ (t) | 1.10 | Triplet | - | [2] |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR chemical shifts for this compound are based on typical values for substituted pyridines.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N | ~158 |

| C-NH₂ | ~150 |

| Aromatic C-H | 110-140 |

| Aromatic C-C₂H₅ | ~130 |

| -CH₂- | ~25 |

| -CH₃ | ~15 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorptions for the N-H and C-N bonds of the primary aromatic amine, as well as vibrations from the pyridine ring and the ethyl group.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3250 | Two bands for primary amine |

| N-H Bend | 1650-1580 | Primary amine scissoring |

| C-N Stretch (aromatic) | 1335-1250 | Stretching vibration |

| C-H Stretch (sp³) | 2960-2850 | Ethyl group C-H stretching |

| Aromatic C=C and C=N | 1600-1450 | Ring stretching vibrations |

Mass Spectrometry (Predicted)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group or cleavage of the pyridine ring. The molecular ion peak for a compound with an even number of nitrogen atoms will have an even mass-to-charge ratio.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area.

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with applications in pharmaceutical synthesis and other areas of organic chemistry. Its well-defined physical and chemical properties, along with established synthetic routes, make it a readily accessible building block for the creation of more complex and functional molecules. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-Depth Technical Guide to the Core Characteristics of 5-ethyl-2-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethyl-2-aminopyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a member of the aminopyridine class, it shares structural similarities with compounds known to exhibit a range of biological activities. This technical guide provides a comprehensive overview of the core characteristics of 5-ethyl-2-aminopyridine, including its physicochemical properties, synthesis, and spectral analysis. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs, primarily 2-aminopyridine and 5-ethyl-2-methylpyridine, is included for comparative context. This guide aims to serve as a foundational resource for researchers and professionals engaged in the synthesis, evaluation, and application of novel pyridine derivatives in drug discovery and development.

Chemical and Physical Properties

The physicochemical properties of 5-ethyl-2-aminopyridine are crucial for its handling, formulation, and biological interactions. While experimental data for this specific compound is not extensively reported, predicted values and data from analogous compounds provide valuable insights.

Table 1: Physicochemical Properties of 5-ethyl-2-aminopyridine and Related Compounds

| Property | 5-ethyl-2-aminopyridine | 2-Aminopyridine (Analog) | 5-ethyl-2-methylpyridine (Analog) |

| CAS Number | 19842-07-0[1] | 504-29-0 | 104-90-5 |

| Molecular Formula | C₇H₁₀N₂ | C₅H₆N₂ | C₈H₁₁N |

| Molecular Weight | 122.17 g/mol | 94.11 g/mol | 121.18 g/mol |

| Appearance | Light yellow to brown liquid (Predicted)[1] | White to light yellow crystalline solid | Colorless to yellow liquid |

| Melting Point | Not available | 59-60 °C | -70.3 °C |

| Boiling Point | 90-92 °C @ 3 Torr (Predicted)[1] | 204-210 °C | 178 °C |

| Density | 1.037 ± 0.06 g/cm³ (Predicted)[1] | 1.11 g/cm³ @ 20 °C | 0.919 g/mL @ 25 °C |

| pKa of Conjugate Acid | 7.06 ± 0.13 (Predicted)[1] | 6.86 | 6.51 |

| Solubility | Not available | Soluble in water, ethanol, ether[2] | Insoluble in water |

Synthesis and Purification

General Synthetic Approach

A plausible synthetic route to 5-ethyl-2-aminopyridine would involve the reaction of 2-chloro-5-ethylpyridine with an amino source, such as ammonia or a protected amine, under conditions that facilitate nucleophilic aromatic substitution.

References

Commercial Suppliers and Technical Guide for 5-Ethylpyridin-2-amine in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Ethylpyridin-2-amine, a key building block in pharmaceutical and chemical research. This document outlines commercially available sources, key technical data, potential experimental applications, and relevant signaling pathway context.

Commercial Availability

This compound (CAS No. 19842-07-0) is readily available from several commercial suppliers catering to the research and development sector. The purity and available quantities may vary between suppliers. Researchers are advised to request certificates of analysis to ensure the material meets their specific experimental requirements.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| BLD Pharm | ≥95% | 1g, 5g, 25g |

| Key Organics | Custom Synthesis | Inquire for details |

| Sunway Pharm | 97% | 1g, 5g, Bulk Inquiry |

Technical Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in research.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19842-07-0 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Appearance | Not specified by most suppliers, likely a solid | |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Room temperature, in a dry and sealed environment | [1] |

Table 3: Spectroscopic Data Summary

| Spectroscopy | Expected Peaks |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and aromatic protons on the pyridine ring. The amine protons will appear as a broad singlet. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the five carbons of the pyridine ring. |

| IR | Characteristic N-H stretching bands for a primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the ethyl and aromatic groups, and C=N and C=C stretching from the pyridine ring. |

| Mass Spectrometry | A molecular ion peak (M+) at m/z = 122, with fragmentation patterns corresponding to the loss of ethyl or amine groups. |

Experimental Protocols and Applications

This compound is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its primary amine and pyridine nitrogen offer multiple reaction sites for derivatization.

General Synthetic Utility

This compound is frequently utilized in reactions such as:

-

N-Alkylation and N-Arylation: The primary amine can be readily alkylated or arylated to introduce various substituents.

-

Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides.

-

Buchwald-Hartwig and Ullmann Couplings: The amine can participate in cross-coupling reactions to form C-N bonds with aryl halides.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles.

Representative Experimental Protocol: Synthesis of a Novel Pyrimidine Derivative

While a specific protocol for this compound was not found in the immediate search, a representative procedure can be adapted from the synthesis of similar pyrimidine derivatives using the closely related 5-ethylpyridin-2-ethanol. This hypothetical protocol illustrates a potential application in medicinal chemistry.

Objective: To synthesize a novel N-(5-ethylpyridin-2-yl)pyrimidine-4-amine derivative.

Materials:

-

This compound

-

4-Chloropyrimidine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., NaOtBu)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 4-chloropyrimidine (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

-

Add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(5-ethylpyridin-2-yl)pyrimidine-4-amine.

Visualizations

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable commercial supplier for this compound.

Caption: A flowchart for selecting a commercial supplier.

Hypothetical Synthetic Pathway

This diagram illustrates a potential synthetic pathway utilizing this compound as a starting material for a more complex molecule.

Caption: A potential synthetic route starting from this compound.

References

An In-depth Technical Guide to the Solubility of 5-Ethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Ethylpyridin-2-amine

This compound is a substituted pyridine derivative with the chemical formula C₇H₁₀N₂. Its structure, featuring both a basic pyridine ring and an amino group, suggests a degree of polarity that influences its interaction with different solvents. The presence of the ethyl group introduces a nonpolar characteristic, making its solubility behavior dependent on the overall balance between these polar and nonpolar moieties. Understanding its solubility is crucial for applications such as reaction chemistry, formulation development, and purification processes.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound can be predicted qualitatively. The amino and pyridine nitrogen atoms can act as hydrogen bond acceptors, and the amino group can also act as a hydrogen bond donor. This suggests that this compound is likely to be soluble in protic solvents such as water and alcohols. The aromatic pyridine ring may also allow for pi-pi stacking interactions, contributing to its solubility in aromatic solvents. Conversely, the nonpolar ethyl group may enhance its solubility in less polar organic solvents.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various solvents. The following table is therefore presented as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| Water | H₂O | 10.2 | 25 | Data not available | Data not available |

| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available | Data not available |

| Methanol | CH₃OH | 5.1 | 25 | Data not available | Data not available |

| Acetone | C₃H₆O | 5.1 | 25 | Data not available | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data not available | Data not available |

| Toluene | C₇H₈ | 2.4 | 25 | Data not available | Data not available |

| Hexane | C₆H₁₄ | 0.1 | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or incubator

-

Thermostatic water bath

-

Vials with airtight seals

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in a thermostatic water bath at the same temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

Solubility ( g/100 mL) = (Concentration of saturated solution in g/mL) x 100

Solubility (mol/L) = (Concentration of saturated solution in g/L) / (Molecular Weight of this compound)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

This structured approach ensures the generation of accurate and reproducible solubility data, which is essential for the effective utilization of this compound in various scientific and industrial applications.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Ethylpyridin-2-amine via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Ethylpyridin-2-amine using the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method offers a versatile and efficient route to this valuable pyridine derivative, which is a key building block in medicinal chemistry and drug development.

Introduction

The Buchwald-Hartwig amination is a powerful chemical reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or triflate) and an amine, catalyzed by a palladium complex.[1] This reaction has become a cornerstone in modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[1] For the synthesis of this compound, this method provides a significant advantage over classical methods, which often require harsh conditions and have limited applicability.

The synthesis of this compound can be achieved by coupling a 2-halo-5-ethylpyridine (e.g., 2-bromo-5-ethylpyridine or 2-chloro-5-ethylpyridine) with an ammonia equivalent or a primary amine surrogate, followed by deprotection if necessary. The choice of starting material, catalyst, ligand, and base is crucial for optimizing the reaction yield and purity.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-5-ethylpyridine to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (or ammonia surrogate) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired this compound is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Parameters and Expected Yields

The successful synthesis of this compound via Buchwald-Hartwig amination is highly dependent on the choice of reactants and reaction conditions. Below is a summary of typical conditions and expected yields based on literature for the amination of similar 2-halopyridine substrates.

| Starting Material | Amine Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromo-5-ethylpyridine | LiN(SiMe₃)₂ | Pd₂(dba)₃ (1-2) | XPhos (2-4) | LiN(SiMe₃)₂ | Toluene | 100-110 | 12-24 | 75-90 |

| 2-Chloro-5-ethylpyridine | LiN(SiMe₃)₂ | Pd₂(dba)₃ (2-4) | RuPhos (4-8) | LiN(SiMe₃)₂ | 1,4-Dioxane | 100-120 | 18-36 | 60-80 |

| 2-Bromo-5-ethylpyridine | Benzophenone imine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90-100 | 16-24 | 70-85 |

| 2-Chloro-5-ethylpyridine | Aqueous NH₃ | Pd-G4-XPhos (2) | - | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 65-78 |

Note: Yields are estimates based on similar transformations and may vary depending on the specific reaction scale and purity of reagents. Optimization may be required.

Experimental Protocols

4.1. General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

-

Solvents should be anhydrous and degassed prior to use.

-

Reagents should be of high purity. Palladium catalysts and ligands are often air-sensitive and should be handled accordingly.

4.2. Protocol 1: Amination of 2-Bromo-5-ethylpyridine using LiN(SiMe₃)₂

This protocol utilizes lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) as an ammonia surrogate. The resulting silylated amine is then hydrolyzed to afford the desired primary amine.

Materials:

-

2-Bromo-5-ethylpyridine

-

Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) solution (e.g., 1.0 M in THF)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Anhydrous toluene

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, add 2-Bromo-5-ethylpyridine (1.0 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), and XPhos (0.02-0.04 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask. Then, add the LiN(SiMe₃)₂ solution (1.2-1.5 equiv) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Hydrolysis: Carefully add 1 M HCl to the reaction mixture and stir for 1-2 hours at room temperature to hydrolyze the silylated amine intermediate.

-

Extraction: Neutralize the mixture with a saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

4.3. Protocol 2: Amination of 2-Chloro-5-ethylpyridine using Benzophenone Imine

This protocol uses benzophenone imine as an ammonia equivalent, which is subsequently cleaved under acidic conditions.

Materials:

-

2-Chloro-5-ethylpyridine

-

Benzophenone imine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

2 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 2-Chloro-5-ethylpyridine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), BINAP (0.03 equiv), and NaOtBu (1.4 equiv).

-

Solvent and Reagent Addition: Add anhydrous toluene, followed by benzophenone imine (1.2 equiv).

-

Reaction: Heat the mixture to 90-100 °C and stir. Monitor the reaction by TLC or LC-MS.

-

Work-up and Hydrolysis: After completion (typically 16-24 hours), cool the reaction to room temperature. Add 2 M HCl and stir vigorously for 2-4 hours to effect hydrolysis of the imine.

-

Extraction and Purification: Follow the extraction and purification steps as described in Protocol 1.

Mandatory Visualizations

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvents- Suboptimal ligand or base | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure rigorous exclusion of air and moisture.- Use anhydrous, degassed solvents and high-purity reagents.- Screen different ligands and bases. For chloropyridines, more electron-rich and bulky ligands are often required. |

| Formation of side products (e.g., hydrodehalogenation) | - Reaction temperature too high- Presence of water- Suboptimal ligand | - Lower the reaction temperature.- Ensure all reagents and solvents are scrupulously dry.- Use a ligand that promotes faster reductive elimination. |

| Difficulty in purification | - Incomplete hydrolysis of the intermediate- Presence of catalyst residues | - Increase the hydrolysis time or acid concentration.- Filter the crude reaction mixture through a pad of celite or silica gel before concentration. |

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and scales. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Application Notes and Protocols for the Chichibabin Amination of 5-Ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives, affording synthetically useful aminopyridines. This application note provides detailed protocols for the synthesis of 2-amino-5-ethylpyridine via the Chichibabin reaction of 5-ethylpyridine. 2-Amino-5-ethylpyridine is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The protocols outlined below are based on established methodologies for similar substrates and offer both traditional and modern approaches to this important transformation.

The reaction proceeds via a nucleophilic substitution mechanism, where the amide ion attacks the electron-deficient pyridine ring, leading to the formation of a σ-adduct, followed by the elimination of a hydride ion.[3]

Key Reaction Parameters and Data

The following tables summarize the key reactants, reaction conditions, and expected product specifications for the Chichibabin amination of 5-ethylpyridine.

Table 1: Reactants and Product

| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Ethylpyridine | Starting Material | C₇H₉N | 107.15 |

| Sodium Amide | Reagent | NaNH₂ | 39.01 |

| Toluene | Solvent | C₇H₈ | 92.14 |

| 2-Amino-5-ethylpyridine | Product | C₇H₁₀N₂ | 122.17 |

Table 2: Reaction Conditions for Traditional Protocol

| Parameter | Value |

| Temperature | 151-180 °C |

| Reaction Time | 3.5 hours |

| Solvent | Toluene |

| Work-up | Aqueous hydrolysis |

Table 3: Product Characterization for 2-Amino-5-ethylpyridine

| Property | Value |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | 90-92 °C @ 3 Torr |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.74 (s, 1H), 7.25 (dd, 1H), 6.40 (d, 1H), 5.67 (br. s, 2H), 2.39 (q, 2H), 1.10 (t, 3H)[1] |

Experimental Protocols

Protocol 1: Traditional High-Temperature Chichibabin Reaction

This protocol is adapted from a procedure for the amination of the structurally similar 3-ethylpyridine and is expected to yield a mixture of isomeric aminopyridines.

Materials:

-

5-Ethylpyridine

-

Sodium amide (NaNH₂)

-

Anhydrous toluene

-

Water

-

Toluene for extraction

-

Round-bottom flask equipped with a reflux condenser and mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.

-

Carefully add sodium amide to the toluene with stirring.

-

Heat the suspension to the desired reaction temperature (e.g., 150-180 °C).

-

Slowly add 5-ethylpyridine to the heated suspension. The reaction is exothermic and will evolve hydrogen gas.

-

Maintain the reaction mixture at the specified temperature for several hours, monitoring the reaction progress by the cessation of gas evolution or by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water. Caution: This is a highly exothermic process.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of 2-amino-5-ethylpyridine and 2-amino-3-ethylpyridine, can be purified by fractional distillation.

Protocol 2: Modern Milder Chichibabin-Type Amination

This protocol utilizes a modified reagent system for amination under milder conditions, which may offer improved selectivity and functional group tolerance.

Materials:

-

5-Ethylpyridine

-

Sodium hydride (NaH)

-

Lithium iodide (LiI)

-

A primary amine (e.g., benzylamine, for N-substituted product)

-

Anhydrous tetrahydrofuran (THF)

-

Ice-cold water

-

Chloroform or ethyl acetate for extraction

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Sealed reaction tube

-

Stir plate with heating

Procedure:

-

To a dry, sealed reaction tube under an inert atmosphere, add sodium hydride and lithium iodide.

-

Add anhydrous THF to the tube.

-

Add 5-ethylpyridine and the primary amine to the mixture at room temperature.

-

Seal the tube and heat the reaction mixture with stirring (e.g., at 85 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to 0 °C and carefully quench with ice-cold water.

-

Extract the aqueous mixture with chloroform or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Chichibabin Reaction Mechanism

Caption: Mechanism of the Chichibabin Reaction.

Experimental Workflow

References

Application Notes: 5-Ethylpyridin-2-amine as a Versatile Building Block in Medicinal Chemistry

Introduction

5-Ethylpyridin-2-amine is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its unique structural features, including the nucleophilic amino group and the modifiable pyridine ring, make it an attractive starting material for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of kinase inhibitors, a prominent class of targeted therapies in oncology and other diseases.

Key Applications in Kinase Inhibitor Synthesis

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The ethyl group at the 5-position can provide additional van der Waals interactions and modulate the physicochemical properties of the final compound, such as solubility and metabolic stability.

One notable application of this compound is in the synthesis of inhibitors for the Transforming Growth Factor-beta (TGF-β) type 1 receptor kinase (ALK5). Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in a variety of pathological conditions, including cancer and fibrosis.

Quantitative Data: ALK5 Inhibition

The following table summarizes the biological activity of a representative kinase inhibitor synthesized using a this compound derivative.

| Compound ID | Structure | Target Kinase | % Inhibition @ 0.1 µM |

| 1 | 3-[[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide[1] | ALK5 | >95%[1] |

Signaling Pathway

The TGF-β signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. The binding of TGF-β to its receptor complex leads to the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate gene expression. Inhibition of ALK5, a key component of this pathway, can effectively block these downstream effects.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Synthetic Workflow

A plausible synthetic route to 5-(pyridin-2-yl)thiazole-based kinase inhibitors involves a multi-step sequence starting from this compound. This typically includes the formation of a key intermediate, such as a 2-halopyridine or a pyridine-2-carboxamide, followed by the construction of the thiazole ring and subsequent functionalization.

Protocol 1: Synthesis of 2-Bromo-5-ethylpyridine from this compound

This protocol describes the conversion of the amino group to a bromine atom via a Sandmeyer-type reaction, a crucial step for subsequent cross-coupling reactions.

Materials:

-

This compound

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Cool a solution of hydrobromic acid (48%) to 0 °C in an ice bath.

-

Slowly add this compound to the cold acid with stirring.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, dissolve copper(I) bromide in hydrobromic acid and cool to 0 °C.

-

Slowly add the diazonium salt solution to the CuBr solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Bromo-5-ethylpyridine.

Protocol 2: Hantzsch Thiazole Synthesis

This protocol outlines the formation of the thiazole ring, a common core in many kinase inhibitors.

Materials:

-

α-Bromoacetyl intermediate (derived from 2-acetyl-5-ethylpyridine)

-

Thioamide derivative

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Dissolve the α-bromoacetyl intermediate and the thioamide derivative in ethanol.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 5-(5-ethylpyridin-2-yl)thiazole intermediate.

Protocol 3: ALK5 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the inhibitory activity of synthesized compounds against ALK5 kinase.

Materials:

-

ALK5 kinase

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled tracer

-

TR-FRET dilution buffer

-

Test compounds (dissolved in DMSO)

-

384-well microplate

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Prepare a 4X kinase/antibody solution by mixing the ALK5 kinase and Eu-anti-tag antibody in TR-FRET dilution buffer.

-

Prepare a 4X tracer solution in TR-FRET dilution buffer.

-

Add 2.5 µL of the test compound solution to the wells of the 384-well plate.

-

Add 2.5 µL of the 4X kinase/antibody solution to each well.

-

Add 5 µL of the 4X tracer solution to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This compound serves as a valuable and versatile starting material for the synthesis of potent kinase inhibitors, particularly targeting the ALK5 signaling pathway. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel therapeutic agents. The strategic use of this building block allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized drug candidates.

References

Application Notes and Protocols: 5-Ethylpyridin-2-amine as a Precursor for Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-ethylpyridin-2-amine and its derivatives as precursors in the synthesis of active pharmaceutical ingredients (APIs). The primary focus is on the synthesis of the antidiabetic drug Pioglitazone and a novel series of antimicrobial agents.

Introduction

This compound is a valuable pyridine derivative that serves as a key building block in the synthesis of various biologically active compounds. Its structural motif is found in several pharmaceutical agents. A significant application of this precursor is in the synthesis of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde, a crucial intermediate for the production of Pioglitazone, a member of the thiazolidinedione class of antidiabetic drugs.[1][2] Furthermore, this intermediate is a versatile starting material for the synthesis of novel chalcones and pyrimidines with potential antimicrobial properties.[3]

Pioglitazone functions as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a critical role in regulating glucose and lipid metabolism. By activating PPAR-γ, Pioglitazone enhances insulin sensitivity in peripheral tissues, making it an effective treatment for type 2 diabetes mellitus.

The derivatization of the 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde intermediate has also been explored to generate new chemical entities with antimicrobial activity. The synthesis of chalcones and their subsequent conversion to pyrimidine derivatives has yielded compounds with promising activity against various bacterial and fungal strains.

Part 1: Synthesis of Pioglitazone

This section details the synthetic route to Pioglitazone starting from a derivative of this compound. The key intermediate, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, is first synthesized and then converted to Pioglitazone.

Experimental Data Summary for Pioglitazone Synthesis

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | 2-(5-ethylpyridin-2-yl)ethanol | C9H13NO | 151.21 | - | - |

| 2 | 2-(2-Chloroethyl)-5-ethylpyridine | C9H12ClN | 169.65 | - | - |

| 3 | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | C16H17NO2 | 255.31 | - | - |

| 4 | 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}-2,4-thiazolidinedione | C19H18N2O3S | 354.42 | 99.5 | - |

| 5 | Pioglitazone | C19H20N2O3S | 356.44 | - | - |

Experimental Protocols

Protocol 1: Synthesis of 2-(5-ethylpyridin-2-yl)ethanol

-

A mixture of 5-ethyl-2-methylpyridine (1.0 eq), formaldehyde (paraformaldehyde, 1.1 eq), and a catalytic amount of a suitable base (e.g., sodium hydroxide) in a polar solvent (e.g., water or ethanol) is heated in a sealed vessel.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford 2-(5-ethylpyridin-2-yl)ethanol.

Protocol 2: Synthesis of 2-(2-Chloroethyl)-5-ethylpyridine

-

Dissolve 2-(5-ethylpyridin-2-yl)ethanol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 2-(2-chloroethyl)-5-ethylpyridine.

Protocol 3: Synthesis of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

-

To this mixture, add 2-(2-chloroethyl)-5-ethylpyridine (1.1 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried to obtain 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde.

Protocol 4: Synthesis of 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}-2,4-thiazolidinedione

-

In a suitable solvent like ethanol, dissolve 4-[2-(5-ethyl-2-pyridyl) ethoxy]benzaldehyde (1.0 eq).

-

To the solution, add 2,4-thiazolidinedione (1.2 eq) and a catalytic amount of piperidine.

-

The mixture is stirred under reflux for 5 hours.

-

The reaction mixture is then gradually cooled to room temperature.

-

The resulting crystals are collected by filtration under reduced pressure, washed with cold ethanol, and dried to give the title compound.

Protocol 5: Synthesis of Pioglitazone

-

The 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}-2,4-thiazolidinedione intermediate is subjected to reduction to saturate the exocyclic double bond.

-

A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or methanol under a hydrogen atmosphere.

-

The reaction is monitored by TLC or HPLC.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield Pioglitazone.

Signaling Pathway of Pioglitazone

Pioglitazone exerts its therapeutic effect by activating the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ). The simplified signaling pathway is illustrated below.

Caption: Simplified signaling pathway of Pioglitazone via PPAR-γ activation.

Synthetic Workflow for Pioglitazone

Caption: Synthetic workflow for the preparation of Pioglitazone.

Part 2: Synthesis of Novel Antimicrobial Agents

The intermediate, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, can be utilized to synthesize novel chalcones and pyrimidines with potential antimicrobial activities.

Experimental Data Summary for Antimicrobial Agents

| Compound Type | General Structure | Representative Yield (%) | Representative Melting Point (°C) |

| Chalcones | 1-(Aryl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propen-1-one | 80 | 121-123 |

| Pyrimidines | 4-(Aryl)-6-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-pyrimidinamine | - | - |

Experimental Protocols

Protocol 6: General Procedure for the Synthesis of Chalcones (4a-o)

-

To a solution of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde (0.01 mol) in methanol (50 mL), add an appropriate aromatic acetophenone (0.01 mol).

-

Add 2% aqueous sodium hydroxide solution (5 mL) to the mixture.

-

Stir the reaction mixture for 10-12 hours at room temperature.

-

Remove the solvent by distillation.

-

Pour the crude product into ice water.

-

The separated solid is filtered, washed with water, dried, and recrystallized from ethanol to yield the pure chalcone.

Protocol 7: General Procedure for the Synthesis of Pyrimidines (5a-o)

-

The chalcones (4a-o) (0.005 mol) are dissolved in absolute ethanol (50 mL).

-

To this solution, add guanidine nitrate (0.005 mol) and a catalytic amount of sodium ethoxide.

-

Reflux the reaction mixture for 8-10 hours.

-

After cooling, the reaction mixture is poured into crushed ice.

-

The resulting solid is filtered, washed with water, dried, and recrystallized from a suitable solvent to obtain the pyrimidine derivative.

Synthetic Workflow for Antimicrobial Agents

Caption: Synthetic workflow for antimicrobial agents from a common intermediate.

References

- 1. Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on antidiabetic agents. XII. Synthesis and activity of the metabolites of (+/-)-5(-)[p(-)[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]-2,4- thiazolidinedione (pioglitazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: A General Protocol for the N-arylation of 5-Ethylpyridin-2-amine

Abstract

This application note provides a detailed experimental protocol for the N-arylation of 5-Ethylpyridin-2-amine, a crucial transformation in the synthesis of various biologically active compounds and functional materials. The described methodology is based on the widely applicable Buchwald-Hartwig amination reaction, which utilizes a palladium catalyst and a suitable phosphine ligand to facilitate the coupling of an aryl halide with the primary amine. This document is intended for researchers and scientists in the fields of organic synthesis and drug development, offering a comprehensive guide to performing this C-N cross-coupling reaction, including reagent selection, reaction setup, workup, and purification.

Introduction

The N-arylation of heteroaromatic amines is a fundamental reaction in modern organic chemistry, enabling the construction of complex molecules with diverse applications, particularly in the pharmaceutical industry. The 2-aminopyridine scaffold is a common motif in many bioactive molecules, and the ability to append various aryl groups to the nitrogen atom is of significant interest. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3] This reaction has largely replaced harsher, more traditional methods like the Ullmann condensation, which often require high temperatures and stoichiometric amounts of copper.[4][5][6] The Buchwald-Hartwig reaction is known for its broad substrate scope and functional group tolerance.[1][2] This protocol outlines a general procedure for the N-arylation of this compound with an aryl bromide as a representative coupling partner.

Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials and Reagents:

| Reagent/Material | Formula | Molecular Weight | Supplier | Notes |

| This compound | C₇H₁₀N₂ | 122.17 g/mol | Commercially Available | Starting material |

| Aryl Bromide | Ar-Br | Varies | Commercially Available | Coupling partner |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 g/mol | Commercially Available | Catalyst precursor |

| Xantphos | C₃₉H₃₂OP₂ | 578.62 g/mol | Commercially Available | Ligand |

| Sodium tert-butoxide | NaOtBu | 96.10 g/mol | Commercially Available | Base |

| Toluene | C₇H₈ | 92.14 g/mol | Anhydrous | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | ACS Grade | For extraction |

| Saturated aq. NaCl | NaCl | 58.44 g/mol | - | For workup |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 g/mol | - | Drying agent |

| Silica Gel | SiO₂ | 60.08 g/mol | 230-400 mesh | For chromatography |

| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | HPLC Grade | Eluent |

| Hexanes | C₆H₁₄ | 86.18 g/mol | HPLC Grade | Eluent |

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 eq.), the aryl bromide (1.1 mmol, 1.1 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

-

Reaction: Stir the reaction mixture at 110 °C (oil bath temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane (20 mL).

-

Wash the organic layer with saturated aqueous sodium chloride solution (2 x 15 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired N-aryl-5-ethylpyridin-2-amine.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Expected Results

The yield and purity of the N-arylated product can vary depending on the specific aryl halide used. The following table provides representative data for a successful reaction.

| Product | Starting Materials | Catalyst Loading | Ligand Loading | Base | Solvent | Time (h) | Yield (%) | Purity (%) |

| N-(4-methoxyphenyl)-5-ethylpyridin-2-amine | This compound, 4-Bromoanisole | 2 mol% Pd(OAc)₂ | 4 mol% Xantphos | 1.4 eq. NaOtBu | Toluene | 18 | 85 | >95 |

| N-(4-cyanophenyl)-5-ethylpyridin-2-amine | This compound, 4-Bromobenzonitrile | 2 mol% Pd(OAc)₂ | 4 mol% Xantphos | 1.4 eq. NaOtBu | Toluene | 20 | 78 | >95 |